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molecular formula C9H9ClS2 B8588485 1,3-DITHIOLANE, 2-(o-CHLOROPHENYL)- CAS No. 83521-68-0

1,3-DITHIOLANE, 2-(o-CHLOROPHENYL)-

Cat. No. B8588485
M. Wt: 216.8 g/mol
InChI Key: XRQMZWGXCMEAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575565

Procedure details

Following the general procedure described in Example 1, 55.3 gm (0.393 moles) of 2-chlorobenzaldehyde and 37.21 gm (0.395 moles) of 1,2-ethanedithiol gave, after distillation, 65.65 gm (0.303 moles) of a clear, colorless liquid, b.p. 121°-125° C. (0.03 mm/Hg). Elemental analysis for C9H9ClS2 :
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
37.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH2:10]([SH:13])[CH2:11][SH:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[S:13][CH2:10][CH2:11][S:12]1

Inputs

Step One
Name
Quantity
55.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
37.21 g
Type
reactant
Smiles
C(CS)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
DISTILLATION
Type
DISTILLATION
Details
after distillation, 65.65 gm (0.303 moles) of a clear, colorless liquid, b.p. 121°-125° C. (0.03 mm/Hg)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C1SCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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